Product packaging for Itridal(Cat. No.:CAS No. 8058-55-7)

Itridal

Cat. No.: B1220351
CAS No.: 8058-55-7
M. Wt: 521.7 g/mol
InChI Key: PBXSISUIHSLHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Itridal is a chemical reagent supplied for Research Use Only (RUO), strictly for application in controlled laboratory settings . It is not intended for the diagnostic or treatment management of patients or for any form of personal use. This compound features Itraconazole, a broad-spectrum triazole antifungal agent first synthesized in the 1980s . Its primary research value lies in its specific mechanism of action; Itraconazole potently inhibits fungal cytochrome P450-dependent 14α-demethylase, an enzyme essential for converting lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability, inhibition of fungal cell growth, and ultimately, cell death . This makes this compound a critical tool for in vitro studies in microbiology and pharmaceutical research. Researchers utilize compounds like this compound to investigate fungal pathogenesis, study mechanisms of antifungal resistance, and in the discovery and development of new therapeutic agents . It is characterized by its lipophilic nature, leading to extensive tissue distribution, and is extensively metabolized in the liver, primarily by the CYP3A4 enzyme . As a Research Use Only product, it is the responsibility of the researcher to ensure proper usage, adherence to all applicable regulations, and to conduct all necessary validation for their specific experimental procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35N5O3S B1220351 Itridal CAS No. 8058-55-7

Properties

CAS No.

8058-55-7

Molecular Formula

C28H35N5O3S

Molecular Weight

521.7 g/mol

IUPAC Name

5-(cyclohexen-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione;N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine

InChI

InChI=1S/C16H19N3S.C12H16N2O3/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-5,7-10H,6,11-12H2,1-2H3;6H,2-5,7H2,1H3,(H2,13,14,15,16,17)

InChI Key

PBXSISUIHSLHCI-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2.CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCC2.CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3

Synonyms

itridal

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Structural modifications : Substituting a hydroxyl group in this compound with a methyl group (Analog A) may enhance lipid solubility but reduce aqueous stability .
  • Functional trade-offs : Analog B, though less potent than this compound, exhibits lower cytotoxicity, making it preferable for certain applications .
  • Synthetic challenges : this compound’s synthesis requires rare catalysts, whereas analogs use cheaper reagents but with lower yields .

Methodological Considerations

Analytical techniques : Spectroscopy (NMR, IR), chromatography (HPLC), and calorimetry (DSC) would validate purity and properties .

Statistical rigor : Results must include error margins (e.g., ±SD) and significance testing (e.g., p-values) .

Reproducibility : Detailed protocols for synthesis and characterization ensure replicability .

Q & A

How to formulate focused research questions for studying Itridal’s biochemical mechanisms?

  • Methodological Answer : Begin by narrowing the scope to specific interactions (e.g., enzyme inhibition, receptor binding) and align with gaps in existing literature. Ensure questions are testable, such as: "Does this compound inhibit [specific enzyme] in vitro, and what is the dose-response relationship?" Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Validate feasibility through pilot studies and literature reviews .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data in preclinical studies?

  • Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀/IC₅₀ values. Pair with ANOVA for group comparisons and Kaplan-Meier survival analysis for longitudinal toxicity data. Ensure power analysis is conducted to determine sample size adequacy .

Q. How to design a reproducible experimental protocol for synthesizing this compound?

  • Answer : Document reaction conditions (temperature, catalysts, solvents) and purification steps (HPLC parameters, column specifications) in detail. Include validation steps such as NMR purity checks and cross-referencing with published synthetic pathways. Use standardized templates for procedural transparency .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across in vivo vs. in vitro models?

  • Answer : Apply triangulation by: (i) Replicating experiments under identical conditions; (ii) Validating assay specificity (e.g., ruling out off-target effects via CRISPR knockouts); (iii) Comparing pharmacokinetic data (e.g., bioavailability differences). Use meta-analysis to identify confounding variables (e.g., species-specific metabolism) .

Q. What strategies ensure ethical rigor in this compound’s clinical trial design while maintaining statistical power?

  • Answer : Implement adaptive trial designs with predefined stopping rules for adverse events. Use stratified randomization to balance cohorts and blinded data review committees. Reference guidelines like CONSORT and include ethical oversight in protocols (e.g., informed consent for biomarker sampling) .

Q. How to integrate multi-omics data (proteomic, transcriptomic) to elucidate this compound’s mechanism of action?

  • Answer : Employ pathway enrichment analysis (e.g., Gene Ontology, KEGG) and machine learning (e.g., random forests) to identify correlated biomarkers. Validate findings with orthogonal methods like siRNA silencing or Western blotting. Use platforms like Galaxy or KNIME for reproducible workflows .

Q. What methodologies address reproducibility challenges in this compound’s crystallography studies?

  • Answer : Standardize crystal mounting protocols and temperature controls. Use multiple software suites (e.g., PHENIX, CCP4) for structure refinement. Deposit raw diffraction data in public repositories (e.g., PDB) for independent validation .

Data Management & Validation

Q. How to curate and share this compound-related research data compliant with FAIR principles?

  • Answer : Store raw datasets in structured repositories (e.g., Zenodo, Figshare) with metadata tags (e.g., DOI, experimental conditions). Use version control (Git) for code and scripts. Adhere to domain-specific standards (e.g., MIAME for microarray data) .

Q. What analytical frameworks detect bias in this compound’s preclinical toxicity datasets?

  • Answer : Apply sensitivity analysis to assess outlier impact. Use funnel plots for publication bias detection and bootstrapping to estimate confidence intervals. Cross-validate findings with external datasets or synthetic controls .

Interdisciplinary & Translational Research

Q. How to bridge computational and experimental approaches for optimizing this compound’s derivatives?

  • Answer : Combine molecular docking (AutoDock, Schrödinger) with fragment-based drug design. Validate in silico predictions via SPR (Surface Plasmon Resonance) binding assays. Prioritize compounds with favorable ADMET profiles predicted by tools like SwissADME .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.